molecular formula C22H22ClN3O3 B1200290 (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone

Cat. No. B1200290
M. Wt: 411.9 g/mol
InChI Key: FRSZNZNJHSDBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone is a member of carbazoles.

Scientific Research Applications

Molecular Interaction Studies

  • Antagonist Interaction with CB1 Cannabinoid Receptor: The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, similar in structure to the query compound, acts as a potent antagonist for the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, which could be relevant for similar compounds (Shim et al., 2002).

Synthesis and Docking Studies

  • Synthesis of Heterocyclic Compounds for Anticancer and Antimicrobial Agents

    A study focused on the synthesis of novel biologically potent heterocyclic compounds, including 1,3-oxazole and pyridyl-pyrazolines, which are structurally similar to the query compound. These compounds showed promising anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

  • Reactions of Carbazole Derivatives

    This study investigated the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, closely related to the query compound, and synthesized various derivatives. These reactions are significant for understanding the chemical properties and potential applications of similar carbazole derivatives (Martin & Prasad, 2007).

Biological Activity Studies

  • Histamine H(4) Receptor Antagonists

    Compounds structurally related to the query compound, specifically involving indole and benzimidazole piperazines, were studied for their antagonistic effects on the histamine H(4) receptor. This research highlights the potential for similar compounds in therapeutic applications (Terzioğlu et al., 2004).

  • Antimicrobial Agents Based on Carbazol Derivatives

    The study explored the synthesis of novel antimicrobial agents using carbazole derivatives, which bear structural resemblance to the compound . These agents demonstrated significant antimicrobial activity, indicating potential pharmaceutical applications (Bordei (Telehoiu) et al., 2020).

properties

Product Name

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22ClN3O3/c23-14-6-7-18-17(13-14)15-3-1-4-16(20(15)24-18)21(27)25-8-10-26(11-9-25)22(28)19-5-2-12-29-19/h2,5-7,12-13,16,24H,1,3-4,8-11H2

InChI Key

FRSZNZNJHSDBGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone
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(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone
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(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone
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(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone
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(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone
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(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone

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